molecular formula C17H19NO B3252701 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 218934-50-0

1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B3252701
CAS No.: 218934-50-0
M. Wt: 253.34 g/mol
InChI Key: WAZKIRPFJTZRDA-UHFFFAOYSA-N
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Description

1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetic compound known for its role as an inhibitor of bromodomain-containing protein 4 (BRD4) in humans . This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the benzyl and ethyl groups at specific positions on the indole ring system contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-2-Ethyl-4,5,6,7-Tetrahydro-1H-Indol-4-One is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription.

Mode of Action

This compound acts as an inhibitor of BRD4 . By binding to the bromodomains of BRD4, it prevents the protein from interacting with acetylated histones, thereby disrupting the transcriptional network regulated by BRD4.

Biochemical Pathways

The inhibition of BRD4 can affect various biochemical pathways, particularly those involved in gene transcription. BRD4 is known to regulate the expression of several genes that are critical for cell cycle progression and survival. Therefore, its inhibition can lead to changes in these pathways, potentially leading to cell cycle arrest or apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. Given its role as a BRD4 inhibitor, it could potentially induce cell cycle arrest or apoptosis in cells where BRD4 plays a critical role in survival and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other biomolecules can affect its stability and activity. Moreover, the cellular environment, including the expression levels of BRD4 and the status of various signaling pathways, can influence its efficacy .

Preparation Methods

The synthesis of 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out in water at room temperature, making them environmentally friendly and efficient.

Industrial production methods for this compound may involve large-scale synthesis using similar multicomponent reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, altering the compound’s properties.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring, modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

Comparison with Similar Compounds

1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its specific substitution pattern on the indole ring. Similar compounds include:

These compounds share the core indole structure but differ in their substitution patterns, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-benzyl-2-ethyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-14-11-15-16(9-6-10-17(15)19)18(14)12-13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZKIRPFJTZRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1CC3=CC=CC=C3)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-oxobutyl)cyclohexane-1,3-dione (1000 gms, 4.995 moles) was suspended in toluene (6000 ml, 6 vol). The mixture was warmed to 85 deg c and stirred for 5 minutes. Benzylamine (562.6 gms, 5.25 moles, 1.05 eq) was added dropwise over 30-45 minutes. Following the addition the mixture turned to an amber colored solution. Heat was applied to the solution and water was azeotroped off until the reaction temperature reached 110° C. The reaction was allowed to stir at 110° C. for 2 hrs at which time ˜4000 mls of solvent was distilled off at atmospheric pressure. Solution was transferred to a flask and further evaporated to an amber viscous oil which was used directly in the following step.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
562.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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